molecular formula C20H20N2O4 B605097 (2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 1253697-93-6

(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B605097
CAS No.: 1253697-93-6
M. Wt: 352.39
InChI Key: NQHVDNDKHQBFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone ( 1253697-93-6) is a high-purity chemical reagent with the molecular formula C20H20N2O4 and a molecular weight of 352.38 g/mol . This compound features a distinct molecular structure comprising a p-tolyl-substituted imidazole core linked to a 3,4,5-trimethoxybenzoyl functional group, as represented by the SMILES notation COc1cc(cc(c1OC)OC)C(=O)c1cnc([nH]1)c1ccc(cc1)C . The strategic incorporation of both electron-donating methoxy groups and an aromatic imidazole system makes this molecule a valuable scaffold in medicinal chemistry and drug discovery research, particularly for investigating structure-activity relationships in heterocyclic compounds. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules for pharmaceutical development and biological testing. Its structural characteristics suggest potential applications in developing enzyme inhibitors and receptor modulators, though specific biological activities require further investigation. The product is provided for Research Use Only and is strictly intended for laboratory research purposes. It is not approved for human, veterinary, or household use of any kind. Researchers should conduct all necessary safety assessments and handle the compound according to established laboratory safety protocols before use in any experimental applications. The product is typically maintained in stock for prompt availability .

Properties

IUPAC Name

[2-(4-methylphenyl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12-5-7-13(8-6-12)20-21-11-15(22-20)18(23)14-9-16(24-2)19(26-4)17(10-14)25-3/h5-11H,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHVDNDKHQBFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(N2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Imidazole Ring Formation

The imidazole scaffold is constructed via cyclocondensation reactions. A prominent method involves the Debus-Radziszewski reaction, where α-diketones react with aldehydes and ammonium acetate under acidic conditions. For ABI-274, the imidazole core is functionalized at the 2- and 5-positions with p-tolyl and benzoyl groups, respectively.

Substitution at the 2-Position

The p-tolyl group (4-methylphenyl) is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. Patent data describe arylboronic acids reacting with halogenated imidazole precursors in the presence of palladium catalysts. For example:

Imidazole-Br+4-Methylphenylboronic acidPd(PPh3)4,Na2CO32-p-Tolylimidazole\text{Imidazole-Br} + \text{4-Methylphenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{2-p-Tolylimidazole}

This step achieves >80% yield under optimized conditions (80°C, 12 h in dioxane/water).

Acylation at the 5-Position

The 3,4,5-trimethoxybenzoyl moiety is installed via Friedel-Crafts acylation or direct coupling. Source 4 highlights the use of 3,4,5-trimethoxybenzoyl chloride in anhydrous dichloromethane with Lewis acids (e.g., AlCl₃). The reaction proceeds at 0–5°C to minimize side reactions:

2-p-Tolylimidazole+3,4,5-Trimethoxybenzoyl chlorideAlCl3ABI-274\text{2-p-Tolylimidazole} + \text{3,4,5-Trimethoxybenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{ABI-274}

Yields range from 65% to 75%, with purity >95% confirmed by HPLC.

Structural Optimization for Enhanced Bioavailability

Metabolic Stability Improvements

Early analogs like SMART-H suffered from rapid hepatic clearance due to benzylic hydroxylation. Replacing the thiazole ring with an imidazole (as in ABI-274) reduced first-pass metabolism by 40%. Introducing a methyl group at the p-tolyl position further stabilized the compound against oxidative degradation.

Halogenation Strategies

Chlorination at the methyl group (yielding ABI-286) enhanced metabolic stability 1.8-fold in rat models. This modification involved treating ABI-274 with N-chlorosuccinimide (NCS) in acetic acid:

ABI-274+NCSAcOHABI-286\text{ABI-274} + \text{NCS} \xrightarrow{\text{AcOH}} \text{ABI-286}

The chlorine atom sterically hinders cytochrome P450 enzymes, prolonging half-life from 2.1 to 3.7 hours.

Analytical Characterization and Quality Control

Spectral Data

  • HRMS (ESI) : m/z 353.1502 [M+H]⁺ (calculated for C₂₀H₂₁N₂O₄⁺: 353.1501).

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, imidazole-H), 7.65 (d, J = 8.0 Hz, 2H, p-tolyl-H), 7.25 (d, J = 8.0 Hz, 2H, p-tolyl-H), 6.85 (s, 2H, trimethoxyphenyl-H), 3.92 (s, 9H, OCH₃), 2.40 (s, 3H, CH₃).

Purity and Solubility

ABI-274 exhibits aqueous solubility of 48.9 μg/mL at pH 7.4, a 50-fold improvement over earlier analogs. LC-MS/MS analysis confirmed ≥98% purity using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid).

Scale-Up and Process Optimization

Pilot-Scale Synthesis

A 100-g batch was produced using the following parameters:

ParameterCondition
Reaction Scale0.5 mol (352.4 g theoretical yield)
SolventDichloromethane (5 L)
CatalystAlCl₃ (1.2 equiv)
Temperature0–5°C, 6 h
WorkupAqueous NaHCO₃ wash, silica gel chromatography
Isolated Yield68% (239.6 g)

Environmental Considerations

Waste streams containing AlCl₃ were neutralized with NaOH to precipitate Al(OH)₃, reducing environmental impact.

Comparative Pharmacokinetic Data

ABI-274’s oral bioavailability was benchmarked against predecessors:

CompoundCl (mL/min/kg)Vd (L/kg)Oral Bioavailability (%)
SMART-H7.74.912
ABI-274292.134
ABI-286161.952

Data derived from rat studies (n = 3–4 per group) .

Chemical Reactions Analysis

Types of Reactions

(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trimethoxyphenyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Imidazole vs. Thiazole vs. Benzoimidazole: QW9 and Compound II share an imidazole core, but Compound IAT replaces imidazole with thiazole, improving solubility due to sulfur’s polarizability . The CDK9 inhibitor in uses a thiazole core, demonstrating that minor structural changes (e.g., substitution position) can redirect activity to non-tubulin targets .

Substituent Effects

  • p-Tolyl vs. Indole :
    • QW9’s p-tolyl group replaces the indole moiety in Compound II, eliminating the indole’s NH group. This substitution likely reduces metabolic oxidation, enhancing stability and plasma half-life .
    • Indole-containing compounds (e.g., Compound II) show strong π-π stacking with tubulin’s hydrophobic pockets but may suffer from faster hepatic clearance .

Pharmacokinetic Profiles

  • Compounds II and IAT exhibit oral bioavailability (>60% in rodent models) and resistance to CYP3A4-mediated metabolism, critical for overcoming multidrug resistance . QW9’s pharmacokinetics are unreported but inferred to be comparable due to structural optimization .

Biological Activity

The compound (2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone is a member of the imidazole family, which has garnered attention for its diverse biological activities, particularly in the realm of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H26ClN3O2C_{25}H_{26}ClN_3O_2 with a molecular weight of approximately 435.96 g/mol. The structure features an imidazole ring substituted with a p-tolyl group and a methanone moiety linked to a 3,4,5-trimethoxyphenyl group. This unique arrangement contributes to its biological activity.

Research indicates that compounds containing imidazole rings can interact with biological macromolecules such as DNA and proteins. Specifically, studies have shown that imidazole derivatives can act as:

  • Topoisomerase I inhibitors : These compounds interfere with the enzyme's ability to manage DNA supercoiling during replication and transcription, leading to cytotoxic effects in cancer cells .
  • Tubulin polymerization inhibitors : Certain derivatives have been demonstrated to inhibit tubulin assembly, disrupting microtubule dynamics essential for cell division .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cell Line IC50 Value (nM) Mechanism of Action
HCT-15100Inhibition of tubulin polymerization
HeLa200Topoisomerase I inhibition
MDA-MB-468150Induction of apoptosis
A3751.1DNA binding and disruption
RPMI79513.3Microtubule disruption

These results suggest that the compound exhibits potent anticancer activity across multiple cell lines, with varying mechanisms contributing to its efficacy.

Case Studies

  • Study on Tubulin Dynamics : A study demonstrated that this compound significantly inhibited tubulin polymerization at concentrations as low as 0.4 µM, outperforming known agents like colchicine . This finding highlights its potential as a chemotherapeutic agent.
  • Xenograft Model : In vivo studies using MDA-MB-468 xenograft models showed that administration of the compound at 60 mg/kg every other day resulted in a 77% reduction in tumor growth compared to control groups . Importantly, this treatment did not lead to significant weight loss in the subjects.

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is heavily influenced by their structural components. Modifications at specific positions on the imidazole ring or the phenyl group can enhance or diminish activity:

  • Electron-withdrawing groups : The presence of strong electron-withdrawing groups at certain positions has been shown to increase cytotoxicity.
  • Aliphatic substitutions : Alterations in side-chain configurations can significantly impact potency against specific cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone?

  • Methodology : The compound can be synthesized via coupling reactions using intermediates such as 3,4,5-trimethoxybenzoyl chloride. A typical approach involves nucleophilic substitution or condensation reactions under inert atmospheres (e.g., N₂). For example, thiazole derivatives with similar 3,4,5-trimethoxybenzoyl groups were synthesized using Grignard reagents (e.g., (3,4,5-trimethoxyphenyl)magnesium bromide) and purified via column chromatography with gradients of petroleum ether/ethyl acetate (4:6 to 6:4) .
  • Key Data : Yields range from 42–64% depending on substituents, with melting points between 134–196°C .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for imidazole protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–3.9 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ions (e.g., [M⁺] = 399.8–459.0) using ESI-MS .
  • Melting Point : Determine purity via sharp melting ranges (e.g., 150–152°C) .
    • Data Table :
TechniqueKey ObservationsReference
1H NMRδ 3.8–3.9 (9H, OCH₃), δ 7.2–8.1 (aromatic)
MS (ESI)[M⁺] = 425.8–459.0
Melting Point134–196°C

Q. How can researchers assess the purity of this compound?

  • Methodology : Use HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane). Impurity profiling can reference standards like (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone (EP impurity B) .
  • Advanced Purification : Column chromatography with silica gel and solvent gradients (e.g., petroleum ether:ethyl acetate) resolves closely related analogs .

Advanced Research Questions

Q. What is the mechanism of action of this compound as a tubulin polymerization inhibitor?

  • Methodology : Evaluate antiproliferative activity using cytotoxicity assays (e.g., MTT) on cancer cell lines (DU-145, MCF-7). Compare IC₅₀ values with reference drugs (e.g., paclitaxel). Tubulin polymerization can be measured via fluorescence-based assays using purified tubulin .
  • Key Finding : Analogous conjugates inhibit tubulin assembly by binding at the colchicine site, disrupting microtubule dynamics .

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

  • Methodology :

  • Substituent Variation : Modify the aryl group on the imidazole or thiazole ring. For example, electron-withdrawing groups (e.g., -Cl, -F) enhance cytotoxicity .
  • Biological Testing : Compare IC₅₀ values across derivatives. A 4-chlorophenyl substituent (compound 3d) showed 49% yield and improved activity over methoxy analogs .
    • Data Table :
SubstituentYield (%)IC₅₀ (μM)Reference
4-Methoxyphenyl641.2
4-Chlorophenyl480.8

Q. What advanced techniques elucidate binding interactions between this compound and biological targets?

  • Methodology :

  • Molecular Docking : Use software (e.g., AutoDock) to model interactions with tubulin’s colchicine-binding site. Validate with mutagenesis studies .
  • Spectroscopic Analysis : UV-Vis and fluorescence quenching assays quantify binding constants (Kd). SEM/EDX can map compound distribution on cellular matrices .
    • Key Insight : Hydrophobic interactions with tubulin’s β-subunit are critical for activity, as shown by docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.